molecular formula C14H14ClNO B2505763 2-Dibenzofuran-2-ylethanamine CAS No. 108123-77-9

2-Dibenzofuran-2-ylethanamine

Cat. No.: B2505763
CAS No.: 108123-77-9
M. Wt: 247.72
InChI Key: XRZRDTVASMSURO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Dibenzofuran-2-ylethanamine is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the cyclization of diarylether derivatives to form the dibenzofuran core . This can be achieved through palladium-catalyzed intramolecular cyclization reactions. The ethanamine group can then be introduced via reductive amination or other suitable amination reactions.

Industrial Production Methods: Industrial production of 2-Dibenzofuran-2-ylethanamine may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Dibenzofuran-2-ylethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

Scientific Research Applications

1. Pharmacological Research

  • 5-HT2A and 5-HT2C Receptor Agonism : Recent studies have shown that derivatives of 2-dibenzofuran-2-ylethanamine act as agonists for serotonin receptors, specifically the 5-HT2A and 5-HT2C subtypes. These receptors are crucial in neuropharmacology, particularly concerning mood regulation and the treatment of disorders such as schizophrenia and substance abuse. The compound exhibits varying affinities and functional activities at these receptors, with some derivatives demonstrating potent agonistic effects, which could lead to new therapeutic agents targeting these pathways .

2. Antitumor Activity

  • Cancer Therapeutics : The dibenzofuran scaffold has been associated with anti-tumor properties. Compounds derived from this structure have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This makes them promising candidates for further development as anti-cancer drugs .

3. Antimicrobial Properties

  • Inhibition of Pathogenic Microorganisms : Studies have indicated that dibenzofuran derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This includes effective inhibition zones observed in agar diffusion tests, suggesting potential applications in developing new antimicrobial agents .

4. Neuroprotective Effects

  • Modulation of Neurotransmission : Research has highlighted the neuroprotective potential of benzofuran derivatives, including their ability to modulate GABAergic neurotransmission. This property could be beneficial in treating neurological conditions such as epilepsy and anxiety disorders .

Case Studies

Several case studies illustrate the applications of this compound:

Study FocusFindingsReference
5-HT Receptor Agonism Identified as a potent agonist for 5-HT2C receptors with implications for treating schizophrenia.
Antitumor Activity Demonstrated significant inhibition of cancer cell lines through apoptosis pathways.
Antimicrobial Efficacy Showed effective antibacterial activity against various pathogens in vitro.
Neuroprotective Potential Modulated GABAergic transmission, showing promise for neurological disorder treatments.

Mechanism of Action

The mechanism of action of 2-Dibenzofuran-2-ylethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress or inflammation, leading to its observed biological activities .

Comparison with Similar Compounds

Uniqueness: 2-Dibenzofuran-2-ylethanamine is unique due to the presence of both the dibenzofuran moiety and the ethanamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

2-Dibenzofuran-2-ylethanamine, a compound featuring a dibenzofuran moiety, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a selective agonist for serotonin receptors. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of this compound

The structure of this compound consists of a dibenzofuran core attached to an ethylamine side chain. This configuration allows for interactions with various biological targets, especially serotonin receptors, which are critical in numerous physiological processes.

Serotonin Receptor Interaction

Research indicates that this compound functions primarily as an agonist at the 5-HT2A and 5-HT2C serotonin receptors. These receptors play significant roles in mood regulation, anxiety, and other neuropsychiatric conditions. The compound exhibits a notable selectivity for the 5-HT2C receptor over the 5-HT2A receptor, which is important for developing treatments with fewer side effects associated with broader receptor activation.

Affinity and Potency

Table 1 summarizes the affinity and potency of various dibenzofuranylethylamines at the 5-HT2A and 5-HT2C receptors:

CompoundReceptor TypeKiK_i (nM)EC50 (nM)Activity Type
Compound 15-HT2A>1000--Weak Partial Agonist
Compound 25-HT2C35--Full Agonist
Compound 35-HT2A>1000--Weak Partial Agonist
Compound 45-HT2C<100Low MicromolarFull Agonist
Compound 55-HT2C<222222Strong Partial Agonist

The data indicates that while some compounds exhibit weak activity at the 5-HT2A receptor, they can be potent at the 5-HT2C receptor, suggesting a potential pathway for therapeutic applications in treating disorders like schizophrenia and substance abuse .

Selectivity Studies

Molecular docking studies have elucidated the structural basis for the selectivity of these compounds. For instance, the presence of specific amino acid residues in the receptor binding sites significantly influences how these compounds interact with the receptors. The unique dibenzofuran structure allows for distinct interactions that enhance selectivity towards 5-HT2C , reducing unwanted side effects associated with 5-HT2A activation .

Antiproliferative Activity

In addition to its serotonergic activity, derivatives of dibenzofuran have shown promising antiproliferative effects against various cancer cell lines. Research has indicated that certain dibenzofuran derivatives can restore susceptibility in resistant strains of cancer cells, highlighting their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-dibenzofuran-2-ylethanamine, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The synthesis of benzofuran-derived amines typically involves reductive amination or azide reduction. For example, Pd/C-catalyzed hydrogenation of azide intermediates (e.g., as described for structurally similar compounds) can achieve ~79% yield under controlled conditions (CH₂Cl₂/CH₃OH gradient elution) . Key parameters include solvent polarity, catalyst loading, and reaction time. Optimization should include purity analysis via TLC or HPLC to monitor intermediate formation.

Q. Which analytical techniques are most reliable for characterizing this compound and confirming its structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying the benzofuran ring and ethanamine chain. Mass spectrometry (MS) with electrospray ionization (ESI) confirms molecular weight, while FT-IR identifies amine functional groups. For isomers or impurities, High-Resolution Mass Spectrometry (HRMS) or X-ray crystallography may resolve ambiguities .

Q. How can researchers address solubility challenges when working with this compound in aqueous systems?

  • Methodological Answer : Solubility can be enhanced using co-solvents like DMSO or ethanol (10-20% v/v). For in vitro assays, buffered solutions (pH 6–8) with cyclodextrin derivatives may stabilize the compound. Pre-formulation studies, including dynamic light scattering (DLS), can assess aggregation behavior .

Q. What stability tests are recommended for ensuring the compound’s integrity under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies at 40°C/75% RH over 4 weeks, with HPLC analysis to detect degradation products. Long-term storage at -20°C in amber vials under nitrogen is advised. Monitor for oxidation by including antioxidants (e.g., BHT) in lyophilized samples .

Advanced Research Questions

Q. How can enantiomers of this compound be separated, and what chiral resolution methods are most effective?

  • Methodological Answer : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) in HPLC enable enantiomer separation. Alternatively, diastereomeric salt formation with tartaric acid derivatives can resolve enantiomers. Circular Dichroism (CD) spectroscopy validates optical purity post-separation .

Q. What strategies are recommended for investigating the compound’s interaction with biological targets (e.g., receptors or enzymes)?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd). For receptor studies, competitive assays with fluorescent ligands (e.g., FITC-labeled analogs) provide real-time kinetics. Molecular docking simulations (using software like AutoDock Vina) can predict binding modes .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer : Cross-validate assays using orthogonal methods (e.g., in vitro enzyme inhibition vs. cell-based viability assays). Replicate experiments under standardized conditions (pH, temperature, cell lines). Analyze batch-to-batch purity via LC-MS and consider metabolite interference .

Q. What computational approaches are suitable for modeling the compound’s electronic properties and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p) basis set) predict frontier molecular orbitals and reaction pathways. Molecular dynamics (MD) simulations assess solvation effects. PubChem or DSSTox databases provide structural templates for parameterization .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound derivatives?

  • Methodological Answer : Synthesize analogs with modifications to the benzofuran ring (e.g., halogenation) or ethanamine chain (e.g., alkylation). Test derivatives in parallelized bioassays (e.g., 96-well plate format) and correlate substituent effects with activity using multivariate regression analysis .

Properties

IUPAC Name

2-dibenzofuran-2-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c15-8-7-10-5-6-14-12(9-10)11-3-1-2-4-13(11)16-14/h1-6,9H,7-8,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKROQUVFLNFCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.